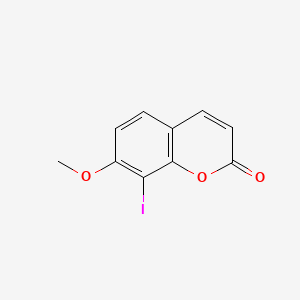
8-Iodo-7-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxycoumarin typically involves the iodination of 7-methoxycoumarin. One common method includes treating 7-hydroxycoumarin with iodine (I₂) and potassium iodide (KI) in the presence of ammonia (NH₃) to form 7-hydroxy-8-iodocoumarin. This intermediate is then methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-7-methoxycoumarin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN₃) or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methoxycoumarin, while oxidation can produce 8-iodo-7-methoxy-3,4-dihydrocoumarin .
Scientific Research Applications
8-Iodo-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Iodo-7-methoxycoumarin involves its interaction with specific molecular targets within cells. For instance, certain derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also activate caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .
Comparison with Similar Compounds
7-Methoxycoumarin:
Umbelliferone (7-Hydroxycoumarin): Another coumarin derivative with hydroxyl group instead of methoxy and iodine groups.
Aesculetin (6,7-Dihydroxycoumarin): Contains two hydroxyl groups and exhibits different biological activities compared to 8-Iodo-7-methoxycoumarin.
Uniqueness: The presence of both iodine and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other coumarin derivatives. These modifications enhance its reactivity and potential therapeutic applications, particularly in the field of cancer research .
Properties
CAS No. |
65763-01-1 |
|---|---|
Molecular Formula |
C10H7IO3 |
Molecular Weight |
302.06 g/mol |
IUPAC Name |
8-iodo-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |
InChI Key |
SRVYHNHEBGCPIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
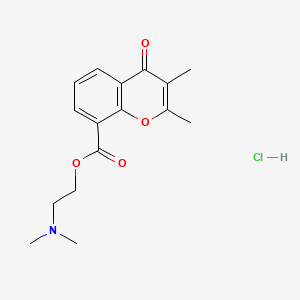


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
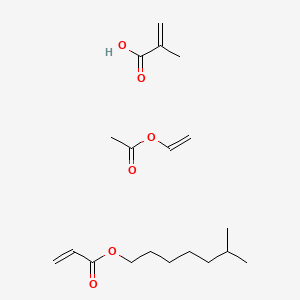
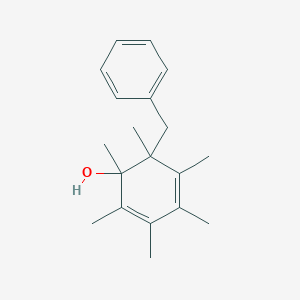
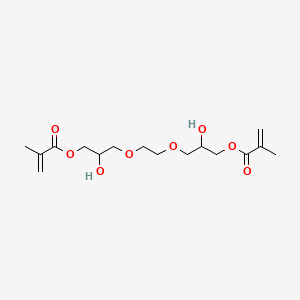
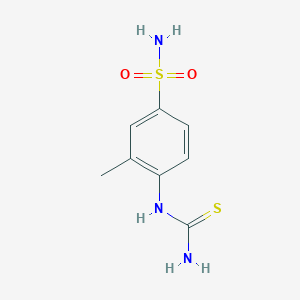
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
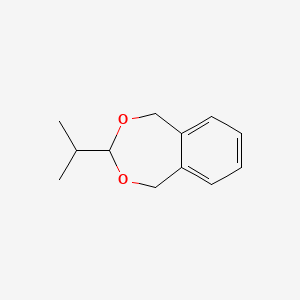

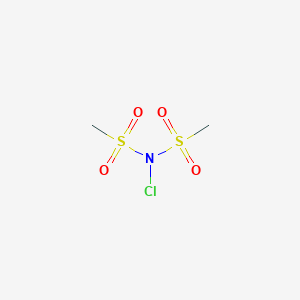
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
